molecular formula C13H13BrN2O2S B2631130 Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797989-07-1

Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2631130
CAS No.: 1797989-07-1
M. Wt: 341.22
InChI Key: WZLQNRBCIFBAMD-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The compound has a bromophenyl group, an ethyl ester group, and a methyl group attached to the thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-bromoaniline derivative with a 4-methyl-1,3-thiazole-5-carboxylic acid or its ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a type of aromatic heterocycle. The bromophenyl group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl group could increase the compound’s reactivity and polarity .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis : Ethyl 2-amino-1,3-thiazole-5-carboxylates have been synthesized in high yield through ultrasonic and thermally mediated nucleophilic displacement. This method demonstrates an efficient way to produce these compounds, which are structurally significant in various chemical studies (Baker & Williams, 2003). Additionally, the crystal structure of similar thiazole derivatives has been determined, providing valuable information on their molecular arrangement and potential interactions (Lynch & Mcclenaghan, 2004).

  • Synthesis of Derivatives for Various Applications : Research has shown the synthesis of various derivatives of Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. These derivatives are synthesized under different conditions and are used for further chemical analysis and potential applications in pharmaceuticals and other chemical industries (Mohamed, 2021).

  • Anticancer Activity Screening : Some thiazole compounds derived from this compound have been synthesized and tested for their anticancer activity. The study focused on their effect on breast cancer cells, indicating the potential therapeutic applications of these derivatives (Sonar et al., 2020).

  • Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives have been studied for their corrosion inhibition efficiency. This research is significant in materials science, particularly in preventing the corrosion of alloys in acidic media (Raviprabha & Bhat, 2019).

  • Synthesis and Antimicrobial Study : Modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored, leading to the creation of derivatives with potential antimicrobial properties. This research highlights the importance of these compounds in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given that many thiazole derivatives have shown promising activity in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(2-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLQNRBCIFBAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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